Nitrito de sodio

Descripción general

Descripción

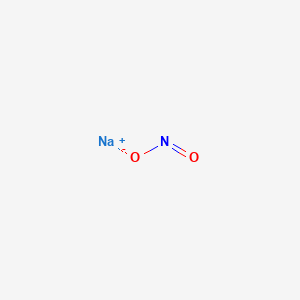

El nitrito de sodio es un compuesto inorgánico con la fórmula química NaNO₂. Aparece como un polvo cristalino blanco a ligeramente amarillento que es altamente soluble en agua e higroscópico. El this compound es ampliamente reconocido por su uso como aditivo alimentario, particularmente en carnes procesadas, donde actúa como conservante y fijador del color . También es un precursor de varios compuestos orgánicos, incluyendo productos farmacéuticos, colorantes y pesticidas .

Mecanismo De Acción

El nitrito de sodio ejerce sus efectos principalmente a través de la formación de óxido nítrico, un potente vasodilatador. En el cuerpo, el this compound se convierte en óxido nítrico, que luego interactúa con proteínas hemo y iones metálicos para neutralizar los radicales libres. Este proceso de neutralización termina el ciclo de oxidación de lípidos, previniendo la rancidez en los productos alimenticios . Además, el this compound promueve la formación de metahemoglobina, que compite con la citocromo oxidasa por el ion cianuro, actuando así como un antídoto para el envenenamiento por cianuro .

Nitrato de Sodio (NaNO₃):

Estructura Química: El nitrato de sodio contiene un átomo de nitrógeno y tres átomos de oxígeno, mientras que el this compound contiene un átomo de nitrógeno y dos átomos de oxígeno.

Ocurrencia: El nitrato de sodio es un mineral natural, mientras que el this compound se produce sintéticamente.

Compuestos Similares:

- Nitrito de Potasio (KNO₂)

- Nitrito de Amonio (NH₄NO₂)

- Nitrito de Litio (LiNO₂)

- Nitrito de Plata (AgNO₂)

Cada uno de estos compuestos comparte propiedades químicas similares con el this compound, pero difiere en términos de solubilidad, reactividad y aplicaciones específicas .

Aplicaciones Científicas De Investigación

Food Preservation

Sodium nitrite is widely used as a food additive, particularly in cured meats. Its primary functions include:

- Preservation : It inhibits the growth of Clostridium botulinum, the bacterium responsible for botulism.

- Color Fixation : Sodium nitrite helps maintain the pink color of cured meats, enhancing their visual appeal.

- Flavor Enhancement : It contributes to the characteristic taste of cured products.

Table 1: Applications of Sodium Nitrite in Food Preservation

| Application | Function | Examples |

|---|---|---|

| Preservative | Inhibits bacterial growth | Bacon, ham, sausages |

| Color Fixative | Maintains pink color | Hot dogs, corned beef |

| Flavor Enhancer | Enhances taste | Cured meats |

Medical Applications

Sodium nitrite has been investigated for its therapeutic potential in various medical conditions:

- Cardiovascular Health : Studies have shown that sodium nitrite supplementation can improve motor and cognitive functions in older adults by increasing nitric oxide bioavailability . This has implications for treating age-related cognitive decline.

- Malaria Treatment : Sodium nitrite has been explored as an adjunct therapy in malaria treatment due to its oxidative properties that may enhance the efficacy of certain antimalarial drugs .

Case Study: Chronic Sodium Nitrite Supplementation

A pilot study involving middle-aged and older adults demonstrated that chronic supplementation with sodium nitrite improved motor function significantly over a 10-week period. Participants receiving 80 mg/day and 160 mg/day showed marked improvements in knee flexor and extensor torque rates compared to placebo .

Industrial Applications

In industrial chemistry, sodium nitrite serves multiple roles:

- Reagent in Organic Synthesis : It is utilized for the synthesis of diazo compounds, which are precursors for dyes and other chemicals .

- Corrosion Inhibitor : Sodium nitrite is effective in preventing corrosion in metal surfaces and is used in various industrial applications such as greases and cooling systems .

- Rubber Industry : It is employed in the production of nitroso compounds used in rubber processing.

Table 2: Industrial Uses of Sodium Nitrite

| Application | Function | Examples |

|---|---|---|

| Organic Synthesis | Precursor for dyes | Diazo dyes |

| Corrosion Inhibition | Prevents metal corrosion | Industrial greases |

| Rubber Processing | Produces nitroso compounds | Rubber products |

Environmental Applications

Sodium nitrite plays a role in environmental monitoring and treatment:

- Water Treatment : It is used to control microbial growth in water systems.

- Detection Methods : Recent advancements have led to the development of electrochemical sensors for detecting nitrites in environmental samples, which utilize sodium nitrite's properties for sensitive detection .

Case Study: Electrochemical Sensors

Recent research has developed novel electrochemical sensors based on sodium nitrite for detecting its concentration in food and environmental samples. These sensors demonstrate high sensitivity and selectivity, making them valuable tools for monitoring water quality and food safety .

Análisis Bioquímico

Biochemical Properties

Sodium nitrite interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a significant role in the bioremediation process involving nitrate and nitrite reductase . The nitrite-degrading activity of nitrite reductase was found to be 4004.89 U mg−1 . The nitrite ion binds to the active site of the enzyme by forming three hydrogen bonds with the residues ASN72, ALA133, and ASN140 .

Cellular Effects

Sodium nitrite has several effects on various types of cells and cellular processes. High levels of sodium nitrite can lower the ability of red blood cells to move oxygen, a condition referred to as methemoglobinemia . This can affect your ability to breathe, which can cause you to collapse . Very high levels of sodium nitrite can be lethal .

Molecular Mechanism

The mechanism by which sodium nitrite exerts its effects at the molecular level involves the creation of methemoglobin . Here, the iron atom at the center of the heme group is in the oxidized ferrous (Fe3+) state, which binds with cyanide with greater affinity than its binding to the cytochrome C oxidase, and thus removes it from blocking the metabolic function of mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium nitrite change over time. For instance, a series of 20 cases over 2 years showed evidence of sodium nitrite ingestion, supported by biochemical analysis of post-mortem blood nitrite and nitrate levels .

Dosage Effects in Animal Models

The effects of sodium nitrite vary with different dosages in animal models. Modest dietary intake of nitrate reduces blood pressure, inhibits platelet function, prevents endothelial dysfunction after ischemia–reperfusion, and decreases oxygen cost during exercise . High intake of these compounds from processed animal-based foods is related to an increased risk of gastro-intestinal cancer .

Metabolic Pathways

Sodium nitrite is involved in the nitrate-nitrite-NO pathway . This pathway involves the conversion of nitrate and nitrite into bioactive nitrogen oxides, including nitric oxide (NO) . Commensal bacteria in the oral cavity play a key role in the bioactivation of nitrate in this pathway .

Transport and Distribution

Sodium nitrite is transported and distributed within cells and tissues. In bacteria, nitrate and nitrite transport processes are carried out by major facilitator superfamily (MFS) transporters . These transporters are believed to couple nitrate and proton translocation to sustain nitrate transport .

Subcellular Localization

In the case of nitrate reductase, a major respiratory complex under anaerobiosis in Escherichia coli, it is submitted to tight spatiotemporal regulation in response to metabolic conditions . This regulation uses the transmembrane proton gradient as a cue for polar localization .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El nitrito de sodio se puede sintetizar mediante varios métodos. Un método común implica la reducción de sales de nitrato. Por ejemplo, el nitrato de sodio se puede reducir utilizando virutas de plomo o hierro: [ \text{NaNO₃} + \text{Pb} \rightarrow \text{NaNO₂} + \text{PbO} ] En esta reacción, el nitrato de sodio se reduce por plomo para formar this compound y óxido de plomo .

Métodos de Producción Industrial: La producción industrial de this compound generalmente involucra la absorción de óxidos de nitrógeno en una solución alcalina. Este proceso se puede representar mediante la siguiente reacción: [ 2 \text{NO} + \text{NO₂} + 2 \text{NaOH} \rightarrow 2 \text{NaNO₂} + \text{H₂O} ] En este método, el monóxido de nitrógeno y el dióxido de nitrógeno reaccionan con el hidróxido de sodio para producir this compound y agua .

Análisis De Reacciones Químicas

Tipos de Reacciones: El nitrito de sodio experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Oxidación: El this compound se puede oxidar a nitrato de sodio en presencia de agentes oxidantes fuertes: [ 2 \text{NaNO₂} + \text{O₂} \rightarrow 2 \text{NaNO₃} ]

Reducción: El this compound se puede reducir a óxido nítrico en condiciones ácidas: [ 3 \text{NaNO₂} + 2 \text{HCl} \rightarrow \text{NaNO₃} + 2 \text{NaCl} + 2 \text{NO} + \text{H₂O} ]

Sustitución: El this compound reacciona con aminas para formar sales de diazonio, que son intermediarios clave en la síntesis de colorantes azoicos: [ \text{RNH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{RN₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ]

Reactivos y Condiciones Comunes:

Agentes oxidantes: Oxígeno, permanganato de potasio.

Agentes reductores: Ácido clorhídrico, ácido sulfúrico.

Condiciones de reacción: Generalmente involucran calentamiento y condiciones de pH específicas.

Productos Principales:

Oxidación: Nitrato de sodio.

Reducción: Óxido nítrico.

Sustitución: Sales de diazonio.

Comparación Con Compuestos Similares

- Potassium Nitrite (KNO₂)

- Ammonium Nitrite (NH₄NO₂)

- Lithium Nitrite (LiNO₂)

- Silver Nitrite (AgNO₂)

Each of these compounds shares similar chemical properties with sodium nitrite but differs in terms of solubility, reactivity, and specific applications .

Actividad Biológica

Sodium nitrite (NaNO2) is a compound widely recognized for its applications in food preservation and as a therapeutic agent. Its biological activity has garnered significant attention due to its dual role in promoting health benefits and posing potential health risks, particularly in cases of overdose or misuse. This article explores the biological activity of sodium nitrite, focusing on its antibacterial properties, effects on cognitive and motor functions, and the implications of sodium nitrite poisoning.

Sodium nitrite exhibits notable antibacterial properties, particularly against pathogenic bacteria such as Escherichia coli and Listeria monocytogenes. The antibacterial effect is primarily attributed to the release of nitric oxide (NO) under acidic conditions, which disrupts bacterial cell function and promotes oxidative stress.

Key Findings from Research

- pH Dependence : A study demonstrated that the antibacterial activity of sodium nitrite increases as pH decreases. At pH 3, sodium nitrite showed significant inhibition of E. coli growth compared to neutral pH conditions, indicating that lower pH enhances NO release from nitrite .

- Comparison with Other Compounds : Sodium nitrite was found to be less effective than S-nitroso-N-acetylcysteine (SNAC) in releasing NO and inducing reactive oxygen species (ROS) under similar conditions .

Data Table: Antibacterial Efficacy of Sodium Nitrite

| pH Level | Inhibition Zone (mm) | NO Release (μM) |

|---|---|---|

| 3 | 10.5 | 4917.9 |

| 5 | 8.0 | 1371.1 |

| 7 | 2.0 | Negligible |

Effects on Cognitive and Motor Functions

Recent studies have explored the potential cognitive and motor benefits of sodium nitrite supplementation, particularly in aging populations.

Clinical Findings

- Pilot Study : A pilot study involving middle-aged and older adults indicated that sodium nitrite supplementation (80 mg/day and 160 mg/day) significantly improved motor function and cognitive performance over a period of ten weeks. Participants exhibited enhancements in knee flexor/extensor strength and overall motor control .

- Metabolomic Analysis : The study also revealed that sodium nitrite altered various metabolites associated with functional outcomes, suggesting a biochemical basis for its effects on physical performance .

Data Table: Motor Function Improvements

| Parameter | Placebo Group | 80 mg/day Group | 160 mg/day Group |

|---|---|---|---|

| Knee Flexor RTD (%) | Baseline | +33% | +43% |

| Knee Extensor RTD (%) | Baseline | +26% | +34% |

Overview of Toxicity

Sodium nitrite poisoning can lead to severe health consequences, including methemoglobinemia, which reduces the blood's ability to carry oxygen. This condition can result from both intentional ingestion (suicide attempts) and accidental exposure through contaminated food sources.

Case Studies

- A systematic review analyzed 132 cases of sodium nitrite poisoning, revealing that a significant proportion were suicides. The average age of victims was approximately 35.6 years, with a notable prevalence among males .

- The study utilized the Naranjo Adverse Drug Reaction Probability Scale to establish causality between sodium nitrite ingestion and adverse outcomes, highlighting the urgent need for awareness regarding its risks .

Data Table: Summary of Poisoning Cases

| Parameter | Value |

|---|---|

| Total Cases | 132 |

| Suicides | 53 |

| Accidental Ingestions | 79 |

| Average Age | 35.6 years |

Propiedades

IUPAC Name |

sodium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO2.Na, NaNO2, NNaO2 | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020941 | |

| Record name | Sodium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals., Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals., Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, White crystalline powder or yellowish lumps, White or slightly yellow hygroscopic solid; [Merck Index], HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 608 °F (NTP, 1992), 239 °F at 760 mmHg (USCG, 1999) | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether, Slightly soluble in ethanol, Sol in 1.5 parts cold, 0.6 parts boiling water., 84.8 g/100 g of water at 25 °C, 0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA., Solubility in water, g/100ml at 20 °C: 82 | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.17 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink, 2.17, 2.2 g/cm³ | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens., To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis., ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin., For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, orthorhombic crystals, White or slightly yellow granules, rods, or powder, Slightly yellowish or white crystals, pellets, sticks or powder | |

CAS No. |

7632-00-0 | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium nitrite [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium nitrite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KG633D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

520 °F (NTP, 1992), 30 °F (USCG, 1999), 271 °C, No melting point; decomposes at 280 °C | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: Sodium nitrite is a powerful oxidizing agent. [] When ingested, it readily oxidizes hemoglobin to methemoglobin. [, , , ] This conversion reduces the oxygen-carrying capacity of red blood cells, leading to tissue hypoxia. [, , ]

A: Sodium nitrite can be converted to nitric oxide (NO). [, ] NO, produced naturally by endothelial cells, plays a crucial role in regulating vascular tone and inhibiting the overgrowth of vascular smooth muscle cells. [] Sodium nitrite, by acting as an NO donor, can mimic these effects. []

A: Research shows that sodium nitrite administration, even after the onset of ischemia, can enhance arteriogenesis in a nitric oxide-dependent manner. [] This effect suggests potential therapeutic applications for sodium nitrite in treating ischemic tissue diseases. []

A: Studies have shown that sodium nitrite can react with amines in the body to form N-nitroso compounds (NOCs). [] These NOCs are known carcinogens and have been linked to an increased risk of colorectal cancer. []

ANone: The molecular formula for sodium nitrite is NaNO2. Its molecular weight is 68.995 g/mol.

A: Sodium nitrite acts as an effective anodic corrosion inhibitor, particularly for alloys like W-80Cr-10Zr and W-42Cr-5Ni in NaCl solutions. [] Its adsorption on the metal surface follows the Langmuir adsorption isotherm. []

A: The corrosion resistance of the alloys increases significantly with an increase in the concentration of sodium nitrite in the solution. []

A: Sodium nitrite can be used as a catalyst in the oxidation of glyoxal to glyoxylic acid using nitric acid. [] The use of sodium nitrite-based catalysts, like those combined with hydrochloric acid, cerium dioxide, or cupric nitrate, can significantly enhance the yield of glyoxylic acid. []

A: While sodium nitrite degrades during meat processing and storage, [] it effectively inhibits Clostridium spore germination for at least 24-48 hours, ensuring processed meat safety. []

A: Nano-liposomes, being biocompatible and biodegradable, have shown great promise as carriers for sodium nitrite. [] They offer a controlled drug release profile and can enhance drug loading, making them suitable for applications like vascular grafts. []

A: Regulations vary globally. For instance, Denmark permits a maximum of 60 mg/kg for most products and up to 150 mg/kg for specific products. [] These limits aim to balance sodium nitrite's benefits with potential health risks. []

A: In rat models, sodium nitrite has demonstrated protective effects against hypoxia-induced brain injury. [] Treatment with sodium nitrite was able to improve cognitive function, motor skills, and reduce brain damage. []

A: Sodium nitrite poisoning typically presents with hypotension, cyanosis unresponsive to oxygen therapy, and altered consciousness. [] The severity of symptoms depends on the ingested dose. []

A: The primary mechanism of sodium nitrite toxicity is the induction of methemoglobinemia, which reduces the blood's oxygen-carrying capacity. [, ] This can lead to oxygen deprivation in various tissues and organs. [, ]

A: Although sodium nitrite is a common food additive, long-term exposure, even at levels considered acceptable, may negatively impact health. [] Studies in rats show that it could lead to anemia, liver and kidney dysfunction, and potentially affect male fertility. []

A: While sodium nitrite shows promise in improving blood flow for sickle cell patients, it's important to note that its vasodilating effects are significantly blunted compared to individuals without the disease. []

A: Several methods are available for sodium nitrite detection: - Griess Reagent Test Strips: This provides a simple, rapid, and presumptive test for nitrite, especially useful in forensic toxicology when sodium nitrite ingestion is suspected. Vitreous humor has proven to be a reliable matrix for this test. [] - Spectroscopy: Near-infrared (NIR) spectroscopy offers a rapid, online, and non-destructive method for quantifying sodium nitrite in solutions. [] - Chromatography: Gas chromatography coupled with a thermal energy analyzer is a highly sensitive technique for detecting volatile N-nitroso compounds, including those formed from sodium nitrite, in complex matrices like food. []

A: The use of vegetable-derived nitrites, such as those from celery, has emerged as a 'natural' alternative to sodium nitrite in meat products. [] This alternative provides comparable inhibition of Clostridium spore germination and allows for a ‘clean label’. []

A: While reducing or removing sodium nitrite can decrease the risk of colorectal cancer, it can negatively impact the microbiological safety and shelf life of meat products. [, ] Finding suitable replacements that match sodium nitrite's efficacy in preventing bacterial growth and lipid oxidation while being safe for consumption remains a challenge. [, ]

A: The study of sodium nitrite necessitates a multidisciplinary approach, bringing together insights from various fields such as: - Food Science and Technology: Understanding the role of sodium nitrite in meat preservation and exploring safer alternatives. [, , , ] - Toxicology: Investigating the mechanisms of sodium nitrite toxicity and the long-term health effects of exposure through diet. [, , , , ] - Pharmacology: Exploring the potential therapeutic applications of sodium nitrite, particularly its role as a nitric oxide donor in cardiovascular conditions. [, , , ] - Chemistry: Developing and optimizing analytical methods for the detection and quantification of sodium nitrite in various matrices. [, ] - Environmental Science: Studying the potential environmental impact of sodium nitrite use and developing sustainable practices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.